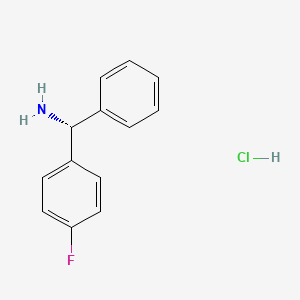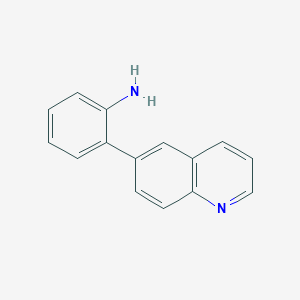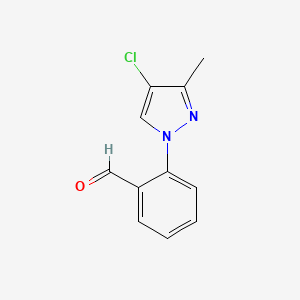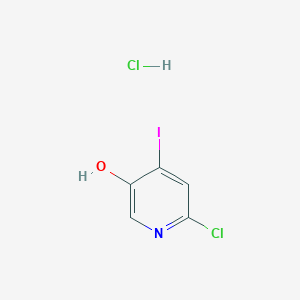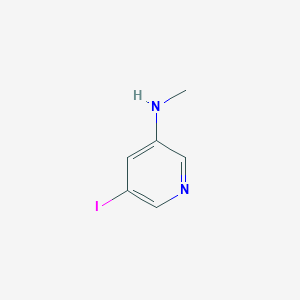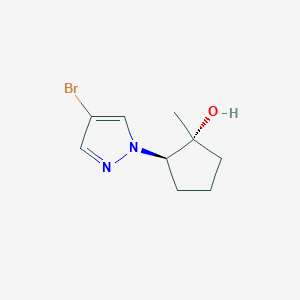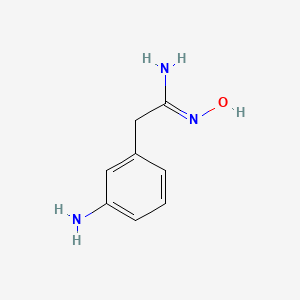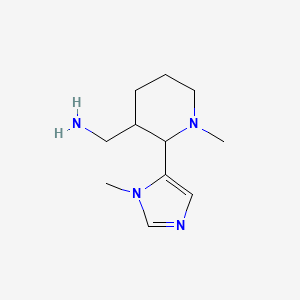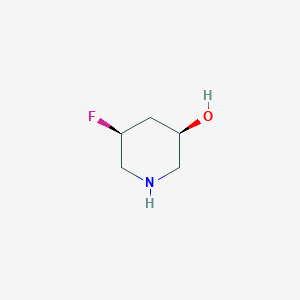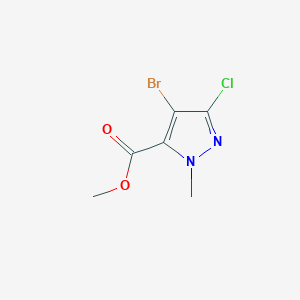
Methyl 4-bromo-3-chloro-1-methyl-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-3-chloro-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-chloro-1-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-bromo-3-chloro-1-methyl-1H-pyrazole with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the ester linkage .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents that are easily recyclable further enhances the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-bromo-3-chloro-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct chemical and biological properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules[][3].
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride, are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed in these reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Methyl 4-bromo-3-chloro-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-bromo-3-chloro-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Similar in structure but lacks the carboxylate group, which affects its reactivity and applications.
3-Chloro-1-methyl-1H-pyrazole-5-carboxylate: Lacks the bromine substituent, resulting in different chemical properties and biological activities.
Uniqueness
Methyl 4-bromo-3-chloro-1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of both bromine and chlorine substituents, which confer distinct reactivity and biological activity.
Propiedades
Fórmula molecular |
C6H6BrClN2O2 |
|---|---|
Peso molecular |
253.48 g/mol |
Nombre IUPAC |
methyl 4-bromo-5-chloro-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C6H6BrClN2O2/c1-10-4(6(11)12-2)3(7)5(8)9-10/h1-2H3 |
Clave InChI |
CFUABWHGBWIBTR-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=N1)Cl)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Oxopropoxy)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15279354.png)

